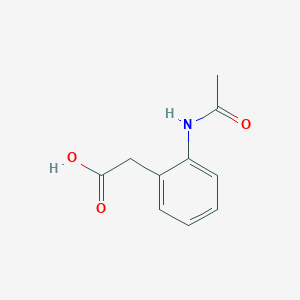

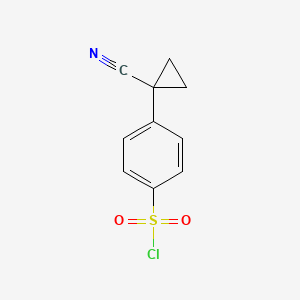

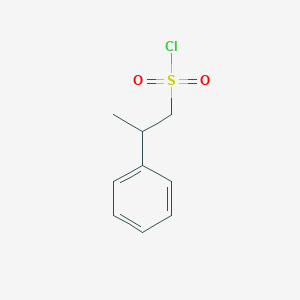

![molecular formula C10H14ClFN2O2S B3374702 1-[(2-Fluorophenyl)sulfonyl]piperazine hydrochloride CAS No. 1032757-97-3](/img/structure/B3374702.png)

1-[(2-Fluorophenyl)sulfonyl]piperazine hydrochloride

Descripción general

Descripción

“1-[(2-Fluorophenyl)sulfonyl]piperazine hydrochloride” is a white to off-white crystalline powder . It is used in the synthesis and pharmacological study of new piperazine derivatives .

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method reported by Chamakuri et al. involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular formula of “1-[(2-Fluorophenyl)sulfonyl]piperazine hydrochloride” is C10H14ClFN2 . The molecular weight is 216.68 . The linear formula is C10H13FN2O2S .Chemical Reactions Analysis

The key step in the synthesis of 2-substituted chiral piperazines involves an aza-Michael addition between diamine and the in situ generated sulfonium salt .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(2-Fluorophenyl)sulfonyl]piperazine hydrochloride” include a refractive index of n20/D 1.556 (lit.), boiling point of 150 °C/3 mmHg (lit.), and a density of 1.141 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry

- Rapid Synthesis for PET Studies : A rapid method for synthesizing N,N′-disubstituted piperazines, including 1-(4-[18F]fluorophenyl)piperazine, has been developed, proving essential for positron emission tomography (PET) studies in medical imaging (Collins, Lasne, & Barré, 1992).

- Adenosine Receptor Antagonists : 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, including compounds related to 1-[(2-fluorophenyl)sulfonyl]piperazine, were synthesized and characterized as potent adenosine A2B receptor antagonists, showing promise in medicinal chemistry (Borrmann et al., 2009).

Antibacterial Applications

- Antibacterial Properties : Novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives have been designed, synthesized, and shown to exhibit notable antibacterial activities, highlighting the potential of such compounds in combating bacterial infections (Wu Qi, 2014).

Cancer Research

- Inhibiting Breast Cancer Cell Proliferation : A series of 1-benzhydryl-sulfonyl-piperazine derivatives, structurally related to 1-[(2-fluorophenyl)sulfonyl]piperazine, were synthesized and found effective in inhibiting the proliferation of MDA-MB-231 breast cancer cells, showcasing the potential role of these compounds in cancer treatment (Kumar et al., 2007).

Imaging and Diagnostic Applications

- Human Biodistribution and Radiation Dosimetry : The novel radiopharmaceutical [18F]DASA-23, structurally related to 1-[(2-fluorophenyl)sulfonyl]piperazine, was studied in healthy volunteers to assess its safety, biodistribution, and radiation dosimetry. This study highlights the compound's potential use in medical imaging, particularly for visualizing intracranial malignancies (Beinat et al., 2020).

Neurological Research

- Dopamine Uptake Inhibitor Synthesis : GBR-12909, a dopamine uptake inhibitor that includes a component structurally similar to 1-[(2-fluorophenyl)sulfonyl]piperazine, was synthesized in research exploring its potential as a therapeutic agent for cocaine abuse. This research demonstrates the role of such compounds in neurological studies (Haka & Kilbourn, 1990).

Antioxidant Properties

- Evaluation of Antioxidant Properties : A study focused on characterizing the antioxidant profile of compounds based on 2-alkoxyphenylcarbamic acid containing a 4´-(substituted phenyl)piperazin-1´-yl fragment, related to 1-[(2-fluorophenyl)sulfonyl]piperazine. This research provides insights into the potential antioxidant applications of these compounds (Malík et al., 2017).

Agricultural Applications

- Acaricidal Activity of Phenylpiperazine Derivatives : Phenylpiperazine derivatives, which include compounds similar to 1-[(2-fluorophenyl)sulfonyl]piperazine, have been synthesized and assessed for acaricidal activity. This highlights the potential use of these compounds in agricultural pest control (Suzuki et al., 2021).

Mecanismo De Acción

While the specific mechanism of action for “1-[(2-Fluorophenyl)sulfonyl]piperazine hydrochloride” is not mentioned in the search results, piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2-fluorophenyl)sulfonylpiperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O2S.ClH/c11-9-3-1-2-4-10(9)16(14,15)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSGENCGMGXUBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Fluorophenyl)sulfonyl]piperazine hydrochloride | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

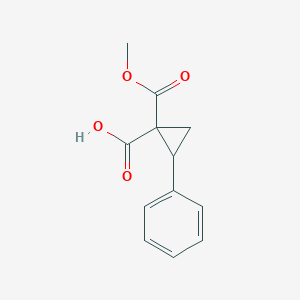

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2-cyclopropyl-](/img/structure/B3374648.png)

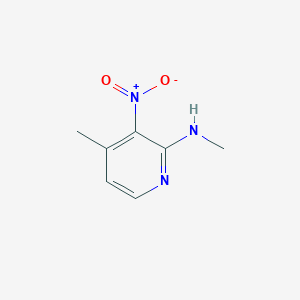

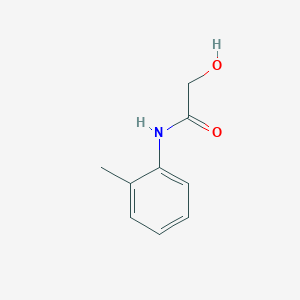

![Methyl 2-[(2-fluorophenyl)carbamoyl]acetate](/img/structure/B3374683.png)

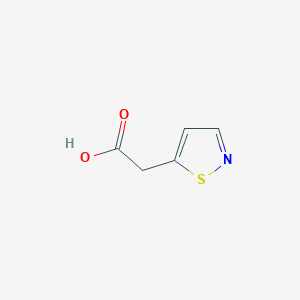

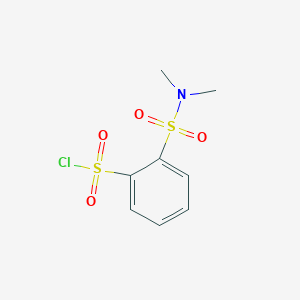

![2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B3374690.png)